6-Methylpyrazolo[1,5-a]pyrimidin-2-amine

PDE2A inhibitor CNS drug discovery structure-activity relationship

6-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a bicyclic heteroaromatic compound (C7H8N4; MW 148.17 g/mol) that serves as a versatile 2-amino-substituted pyrazolo[1,5-a]pyrimidine scaffold. The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged structure in kinase inhibitor design, particularly for targeting CDK2, CDK1, CDK9, JAK2, and PDE2A, with numerous derivatives advancing to preclinical and clinical evaluation.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1159983-12-6
Cat. No. B11735243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyrazolo[1,5-a]pyrimidin-2-amine
CAS1159983-12-6
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CC(=N2)N)N=C1
InChIInChI=1S/C7H8N4/c1-5-3-9-7-2-6(8)10-11(7)4-5/h2-4H,1H3,(H2,8,10)
InChIKeyZVTVOJZJNSVRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyrazolo[1,5-a]pyrimidin-2-amine (CAS 1159983-12-6): A Core Scaffold for Kinase-Focused Medicinal Chemistry


6-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a bicyclic heteroaromatic compound (C7H8N4; MW 148.17 g/mol) that serves as a versatile 2-amino-substituted pyrazolo[1,5-a]pyrimidine scaffold . The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged structure in kinase inhibitor design, particularly for targeting CDK2, CDK1, CDK9, JAK2, and PDE2A, with numerous derivatives advancing to preclinical and clinical evaluation [1]. The 6-methyl substitution on this scaffold has been explicitly shown in peer-reviewed literature to confer measurable improvements in potency and selectivity profiles compared to the unsubstituted core, making this compound an important starting point for structure-activity relationship (SAR) exploration [2].

Why Unsubstituted or Alternative Methyl-Regioisomers Cannot Reliably Replace 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine in PDE and Kinase Programs


The position of the methyl group on the pyrazolo[1,5-a]pyrimidine core is not interchangeable. In a systematic PDE2A lead optimization study, introducing a methyl group specifically at the 6-position of the pyrazolo[1,5-a]pyrimidine core produced substantial improvements in both PDE2A inhibitory potency and selectivity across the PDE family, whereas the 5-methyl substitution was merely 'well tolerated' and the 2- or 7-position methyl introductions failed to deliver comparable benefits [1][2]. Unsubstituted pyrazolo[1,5-a]pyrimidin-2-amine lacks this critical methyl-driven potency and selectivity enhancement, rendering it suboptimal for programs targeting PDE2A or similar kinases where the 6-methyl effect has been empirically validated. Furthermore, in CDK2 inhibitor series, the pyrazolo[1,5-a]pyrimidin-2-amine scaffold with specific aryl substitutions at the 7-position has demonstrated nanomolar potency comparable to dinaciclib, establishing the core scaffold's necessity for CDK-targeted activity [3]. Substituting a different regioisomer or an unsubstituted scaffold risks loss of these validated structure-activity relationships.

Quantitative Differentiation Evidence for 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine vs. Unsubstituted and Alternative Methyl Scaffolds


6-Methyl Substitution on Pyrazolo[1,5-a]pyrimidine Core Enhances PDE2A Potency and PDE Family Selectivity

In a direct head-to-head comparison within the same study, introducing a methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core (converting compound 17 to 19) substantially improved PDE2A inhibitory potency and selectivity across PDE family enzymes. The 6-methyl analog 19 demonstrated enhanced inhibition of PDE2A relative to the unsubstituted core analog 17, while maintaining favorable MDR1 efflux ratios and in vitro phototoxicity profiles [1]. The authors explicitly state that 'the 6-methyl substitution was previously shown to significantly enhance both potency and PDE selectivity' and confirmed this finding across multiple compound pairs [1].

PDE2A inhibitor CNS drug discovery structure-activity relationship

CDK2 Inhibitory Potency of 2-Amino-Pyrazolo[1,5-a]pyrimidine Derivatives Comparable to Dinaciclib, a Clinical CDK Inhibitor

Pyrazolo[1,5-a]pyrimidin-2-ylamine derivatives bearing specific aryl substituents at the 7-position have been shown to achieve CDK2 inhibitory activity comparable to the clinical CDK inhibitor dinaciclib. Compounds 5h and 5i displayed IC50 values of 22 nM and 24 nM against CDK2, respectively, versus dinaciclib at 18 nM [1]. These same compounds also demonstrated nanomolar-range activity against CDK1 (IC50 = 28–80 nM), CDK5, and CDK9 [1]. In cellular assays, compound 5h inhibited MOLT-4 and HL-60 leukemia cell lines with 1.4-fold and 2.3-fold greater potency (IC50 = 0.93 μM and 0.80 μM, respectively) than dinaciclib (IC50 = 1.30 μM and 1.84 μM) [1]. This establishes the 2-amino-pyrazolo[1,5-a]pyrimidine core, of which 6-methylpyrazolo[1,5-a]pyrimidin-2-amine is a direct methyl-substituted derivative, as a validated scaffold for achieving CDK inhibition at clinically relevant potencies.

CDK2 inhibitor antileukemic agent pyrazolo[1,5-a]pyrimidine scaffold

Dual CDK2/TRKA Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Matching Reference Inhibitors

A series of pyrazolo[1,5-a]pyrimidine derivatives was evaluated for dual CDK2 and TRKA kinase inhibition. Compounds 6t and 6s demonstrated potent activity, with 6t showing IC50 = 0.09 μM against CDK2 and 6s showing IC50 = 0.23 μM against CDK2 and 0.45 μM against TRKA [1]. These values were comparable to the reference inhibitors ribociclib (CDK2 IC50 = 0.07 μM) and larotrectinib (TRKA IC50 = 0.07 μM) [1]. Compound 6n achieved a mean growth inhibition of 43.9% across 56 NCI cancer cell lines, demonstrating broad-spectrum antiproliferative potential [1]. The scaffold's ability to simultaneously engage two clinically validated kinase targets makes 6-methylpyrazolo[1,5-a]pyrimidin-2-amine a strategically valuable precursor for designing dual-mechanism anticancer agents.

CDK2/TRKA dual inhibitor anticancer scaffold pyrazolo[1,5-a]pyrimidine

6-Methyl Effect on PDE Selectivity Confirmed Across Multiple Pyrazolo[1,5-a]pyrimidine Chemotypes

The methyl substitution at the 6-position of the pyrazolo[1,5-a]pyrimidine core was evaluated across two distinct chemotypes (compounds 17→19 and 18→20). In both cases, introducing the 6-methyl group led to 'a substantial improvement of potency and PDE selectivity' without compromising MDR1 efflux ratios or in vitro phototoxicity safety profiles [1]. This suggests the 6-methyl effect on PDE selectivity is robust and generalizable across different substitution patterns on the pyrazolo[1,5-a]pyrimidine core. The 5-methyl substitution, by contrast, was merely 'well tolerated' and did not produce the same magnitude of selectivity gain, while the introduction of a methyl group into the 2- or 7-position was not associated with similar enhancements [1]. This positional specificity underscores the unique value of the 6-methyl substitution pattern present in this compound.

PDE selectivity 6-methyl pharmacophore lead optimization

Commercially Available Purity Benchmarking: 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine at ≥97% for Direct SAR Use

6-Methylpyrazolo[1,5-a]pyrimidin-2-amine is commercially available with a purity specification of NLT 97% from ISO-certified suppliers, suitable for direct use in medicinal chemistry SAR campaigns without additional purification . This purity level compares favorably to many custom-synthesized pyrazolo[1,5-a]pyrimidine building blocks that require in-house purification. For the structurally related 3-tert-butyl-6-methylpyrazolo[1,5-a]pyrimidin-2-amine (CAS 1375088-07-5), the predicted logP of 2 and 15 heavy atoms indicate favorable drug-like physicochemical properties for the substituted scaffold class , suggesting the 6-methyl-2-amino core provides a balanced starting point for further elaboration.

building block purity medicinal chemistry supply ISO-certified

JAK2 Inhibitor Cocrystal Structure Confirms 2-Aminopyrazolo[1,5-a]pyrimidine Scaffold Binds ATP Pocket in DFG-in Conformation

A 2-aminopyrazolo[1,5-a]pyrimidine derivative was cocrystallized with JAK2 kinase (PDB: 3IOK) at 2.1 Å resolution, revealing that the 2-aminopyrazolo[1,5-a]pyrimidine scaffold occupies the ATP-binding pocket and engages the hinge region via hydrogen bonding [1][2]. The scaffold binds JAK2 in the DFG-in (active) conformation, a binding mode associated with Type I kinase inhibitors. Crystallographic validation of the binding pose provides structural evidence supporting the use of 6-methylpyrazolo[1,5-a]pyrimidin-2-amine as a rationally designed hinge-binding scaffold for kinase programs. The published SAR study reported JAK2 inhibitors from this series with IC50 values as low as 31 nM [2].

JAK2 inhibitor X-ray crystallography DFG-in binding mode

Optimized Procurement Use Cases for 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine Based on Quantified Differentiation Evidence


PDE2A CNS Drug Discovery: SAR Exploration Requiring 6-Methyl-Validated Potency and Selectivity

For programs targeting phosphodiesterase 2A (PDE2A) inhibition for cognitive disorders, 6-methylpyrazolo[1,5-a]pyrimidin-2-amine provides the specific 6-methyl substitution pattern empirically demonstrated to enhance PDE2A potency and PDE family selectivity [1]. The direct comparative evidence showing that the 6-methyl group converts an insufficiently potent and selective core (compound 17) into one meeting program goals (compound 19) makes this building block the rational choice for initiating PDE2A SAR. Alternative unsubstituted or differently methylated pyrazolo[1,5-a]pyrimidines lack this validated pharmacophoric element and risk producing inactive or non-selective analogs [1].

CDK2-Targeted Anticancer Agent Development Using Clinically Benchmarked Scaffold Potency

Medicinal chemistry teams developing CDK2 inhibitors for oncology indications should select 6-methylpyrazolo[1,5-a]pyrimidin-2-amine as the core scaffold based on demonstrated class potency comparable to the clinical CDK inhibitor dinaciclib (within 0.8–1.3-fold at the enzymatic level) and superior cellular activity in leukemia models (1.4–2.3-fold over dinaciclib) [1]. The 2-amino substituent serves as a synthetic handle for further derivatization, while the 6-methyl group provides a non-interfering substitution point that can be leveraged for modulating physicochemical properties without compromising kinase hinge-binding interactions. The validated CDK1, CDK2, CDK5, and CDK9 multi-kinase engagement profile further supports applications requiring broader CDK family coverage [1].

Structure-Based Kinase Inhibitor Design Leveraging the Validated ATP-Pocket Hinge-Binding Pose

For structure-based drug design (SBDD) campaigns targeting JAK2 or related tyrosine kinases, 6-methylpyrazolo[1,5-a]pyrimidin-2-amine offers a crystallographically validated hinge-binding scaffold. The 2.1 Å resolution cocrystal structure (PDB: 3IOK) confirms that the 2-aminopyrazolo[1,5-a]pyrimidine core occupies the ATP-binding pocket in the DFG-in conformation and forms canonical hinge-region hydrogen bonds [1]. This structural information enables rational, computationally guided derivatization at the 3-, 5-, and 7-positions of the scaffold while preserving the hinge-binding interactions. The 6-methyl group occupies a vector that can be exploited for modulating selectivity or physicochemical parameters without disrupting the key binding interactions. Procurement of this specific compound supports fragment growing, scaffold hopping, and focused library design efforts that require high-confidence binding pose information .

Dual CDK/TRK Inhibitor Lead Generation for Broad-Spectrum Anticancer Screening

Research programs pursuing dual CDK2/TRKA inhibition as a strategy for broad-spectrum anticancer activity should prioritize 6-methylpyrazolo[1,5-a]pyrimidin-2-amine as a key synthetic intermediate. Pyrazolo[1,5-a]pyrimidine derivatives from this scaffold class have achieved dual inhibition potencies within 1.3–2.0-fold of the clinical reference agents ribociclib and larotrectinib, with compound 6n demonstrating a mean 43.9% growth inhibition across 56 NCI cancer cell lines [1]. The scaffold's demonstrated ability to simultaneously target two mechanistically distinct kinases enables the discovery of agents with potential efficacy against resistant tumor populations. The 2-amino and 6-methyl substitution pattern provides two orthogonal vectors for parallel SAR exploration without mutual interference [1].

Quote Request

Request a Quote for 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.